molecular formula C17H19N5O3S B2753465 N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946247-64-9

N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2753465
CAS No.: 946247-64-9
M. Wt: 373.43
InChI Key: HKBOPQIVNZYULU-UHFFFAOYSA-N
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Description

The compound features a pyrazolo[1,5-a][1,3,5]triazine core substituted with a methyl group at position 7, a phenyl ring at position 8, and a thioacetamide side chain at position 2. The acetamide moiety is further functionalized with a 2-methoxyethyl group, enhancing solubility and modulating electronic properties. This structure is designed to optimize interactions with biological targets, likely enzymes or receptors, through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-14(12-6-4-3-5-7-12)15-19-16(20-17(24)22(15)21-11)26-10-13(23)18-8-9-25-2/h3-7H,8-10H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOPQIVNZYULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural Comparison of Key Analogous Compounds
Compound Name / Core Structure Substituents Key Functional Groups Reference
Target Compound (Pyrazolo-triazine) 7-Methyl, 8-phenyl, 2-(thioacetamide)-2-methoxyethyl Thioether, acetamide, methoxyethyl
Thiadiazole[3,2-a][1,3,5]triazine () Trichloroethyl, phenylthiadiazole Thiadiazole, trichloroethyl, acetamide
Pyrazolo[4,3-c][1,2]benzothiazine () 3,4-Dimethyl, 5,5-dioxo, 2-fluorobenzyl Benzothiazine, fluorobenzyl, acetamide
Thiadiazole Derivatives () 5-Methyl-1-(4-nitrophenyl)-pyrazolyl, hydrazono-thiadiazole Nitrophenyl, hydrazone, thiadiazole

Key Observations :

  • The pyrazolo-triazine core in the target compound is distinct from thiadiazole-triazine () and pyrazolo-benzothiazine () systems.
  • The 2-methoxyethyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in , trifluoromethyl in ), which may reduce metabolic stability but improve solubility .

Key Observations :

  • The target compound’s synthesis likely parallels , involving thioacetamide intermediates and acid-mediated cyclization. However, the use of milder conditions (e.g., ethanol/triethylamine in ) vs. concentrated H₂SO₄ () highlights trade-offs between yield and practicality .

Physicochemical and Crystallographic Properties

  • Melting Points : The thiadiazole-triazine analog (1a) in exhibits a high melting point (503–504 K), attributed to strong hydrogen bonding and rigid trichloroethyl groups. The target compound’s methoxyethyl side chain may lower its mp due to reduced crystallinity .
  • Hydrogen Bonding: emphasizes the role of directional hydrogen bonds in molecular aggregation. The target’s acetamide and triazinone moieties likely form N–H···O and C=O···H bonds, enhancing crystal packing vs. less-polar analogs (e.g., ’s fluorobenzyl derivative) .

Q & A

Basic Research Questions

Q. What are the key functional groups in N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide, and how do they influence reactivity?

  • The compound contains a pyrazolo[1,5-a][1,3,5]triazine core with a thioacetamide side chain and a methoxyethyl substituent. The thioacetamide group (C=S) enhances nucleophilic reactivity, enabling participation in cyclization or substitution reactions. The methoxyethyl group introduces steric and electronic effects, potentially modulating solubility and intermolecular interactions .
  • Analytical tools : IR spectroscopy (C=O at ~1670 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H NMR (methoxy protons at δ ~3.3–3.5 ppm) are critical for functional group identification .

Q. What synthetic methodologies are commonly used to prepare pyrazolo-triazine derivatives like this compound?

  • Multi-step synthesis often involves:

Cyclocondensation : Formation of the pyrazolo-triazine core using precursors like aminopyrazoles and carbonyl reagents under acidic conditions (e.g., H₂SO₄) .

Thioacetylation : Introduction of the thioacetamide group via reaction with Lawesson’s reagent or thiourea derivatives .

Substitution : Alkylation or acylation to attach the methoxyethyl group .

  • Optimization : Reaction time, temperature (e.g., 293–298 K for cyclization), and solvent polarity (ethanol, DMF) are critical for yield and purity .

Q. How is the purity and structural integrity of this compound validated?

  • Chromatography : TLC (Silufol UV-254, chloroform:acetone 3:1) monitors reaction progress .
  • Spectroscopy :

  • ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., J-values for methoxyethyl protons) .
  • Mass spectrometry (FAB-MS) verifies molecular weight (e.g., m/z = [M+H]⁺) .
    • Elemental analysis : Validates C, H, N, S content (±0.3% deviation) .

Advanced Research Questions

Q. How can intermediate instability during synthesis be addressed, as seen in related thioamide derivatives?

  • Case study : In analogous syntheses, intermediates like N-substituted thioamides may form co-crystals with unreacted precursors, complicating isolation .
  • Solutions :

  • Early termination : Extract intermediates before full conversion (e.g., co-crystal isolation via ice quenching) .
  • X-ray diffraction : Resolve co-crystal structures to guide purification strategies (e.g., selective recrystallization) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Hypothesis testing :

  • Dynamic effects : Rotameric equilibria in the methoxyethyl group may split NMR signals. Variable-temperature NMR (VT-NMR) can confirm this .
  • Impurity profiling : Compare experimental IR bands (e.g., 1649 cm⁻¹ for C=O) with computational DFT simulations to identify byproducts .
    • Cross-validation : Use HSQC/HMBC NMR to assign ambiguous proton-carbon correlations .

Q. How can computational methods predict the compound’s reactivity or pharmacological potential?

  • Molecular docking : Screen against targets like kinase enzymes using software (AutoDock Vina) to assess binding affinity. Triazine cores often interact with ATP-binding pockets .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to study charge distribution, e.g., sulfur’s nucleophilicity in the thioacetamide group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risks : Methoxyethyl groups may induce chirality. Monitor enantiomeric excess (EE) via chiral HPLC or circular dichroism .
  • Catalyst selection : Use asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) to control stereochemistry .

Methodological Recommendations

  • Contradiction analysis : Use tandem MS/MS to differentiate isobaric byproducts .
  • Intermediate trapping : Employ P₂S₅ for thiocarbonyl stabilization in stubborn reactions .
  • Collaborative validation : Cross-check spectral data with crystallographic results to resolve ambiguities .

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